molecular formula C10H10BrNO2 B8060853 Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate

Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate

Cat. No.: B8060853
M. Wt: 256.10 g/mol
InChI Key: IYMUVIIGRDYDLA-ONEGZZNKSA-N
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Description

Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate (CAS: 2243636-73-7) is an α,β-unsaturated ester featuring a 5-bromopyridin-3-yl substituent. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol . The compound’s structure combines a pyridine ring (halogenated at the 5-position) with an ethyl prop-2-enoate moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions, often purified via column chromatography .

Properties

IUPAC Name

ethyl (E)-3-(5-bromopyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMUVIIGRDYDLA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl (2E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate (CAS: 912760-94-2)
  • Key Difference : Addition of a 2-methoxy group on the pyridine ring.
  • The bromine at the 5-position remains a viable site for further functionalization .
Ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (EHD)
  • Key Difference: Replacement of the pyridine ring with a phenolic ring containing hydroxyl and methoxy groups.
  • Impact : The hydroxyl group enhances solubility in polar solvents and facilitates hydrogen bonding, as evidenced by X-ray diffraction studies showing a supramolecular network stabilized by O–H···O interactions .
Ethyl (2E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate
  • Key Difference : A trifluoromethyl (-CF₃) group on the phenyl ring.

Functional Group Modifications

Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
  • Key Difference: Substitution of the pyridine ring with a 4-methylphenyl group and addition of a cyano (-CN) group at the α-position.
  • Impact: The cyano group increases electron deficiency, favoring nucleophilic attack. Crystal structure analysis reveals a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), which may influence solid-state packing .
Coumarin Derivatives (e.g., Ethyl (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enoate)
  • Key Difference : Incorporation of a coumarin scaffold.
  • Impact : These derivatives exhibit enhanced binding to human serum albumin (HSA), as demonstrated by fluorescence quenching studies. The 7-hydroxy and 4-methyl groups contribute to π-π stacking and hydrophobic interactions with HSA .

Heterocyclic Variations

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Key Difference : Replacement of pyridine with a pyrrolo[2,3-b]pyridine system.
  • Impact : The fused bicyclic structure may improve planarity and π-stacking ability, relevant for organic electronic materials. Purity: 97% (CAS: 942920-55-0) .

Physicochemical Data

Compound Molecular Weight (g/mol) Key Substituents Solubility Insights
Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate 256.10 5-Bromo-pyridine Low polarity solvents (e.g., ether)
EHD 252.26 4-Hydroxy-3,5-dimethoxyphenyl High polarity due to -OH
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate 215.24 α-Cyano, 4-methylphenyl Moderate solubility in DMSO

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